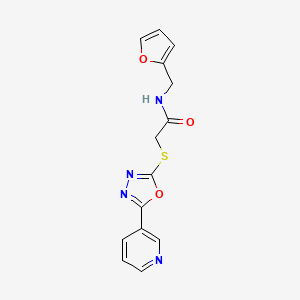

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridinyl group at position 5 and a thioacetamide moiety substituted with a furan-2-ylmethyl group. Its structure combines pharmacophoric elements known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-12(16-8-11-4-2-6-20-11)9-22-14-18-17-13(21-14)10-3-1-5-15-7-10/h1-7H,8-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDIIGRQHCBXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Thioether formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.

Furan and pyridine ring incorporation: The final step involves coupling the furan and pyridine rings to the oxadiazole-thioether intermediate using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the pyridine ring can introduce various functional groups.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the acetamide nitrogen, oxadiazole ring, or aromatic systems. Key examples include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

- Substituent Size and Solubility : Bulky groups like tetrahydronaphthalenyl (Compound 8) or benzofuran (Compound 2a) may reduce solubility compared to the target compound’s smaller furan group.

- Halogen Effects : Chlorine substituents (e.g., Compound 154) enhance cytotoxicity, likely due to increased lipophilicity and electron-withdrawing effects .

Anticancer Activity

- Compound 154: Exhibits potent activity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with 25-fold selectivity over HEK noncancerous cells. Halogens and electron-donating groups (EDGs) are critical for potency .

- Compounds 8 and 9 : Show cytotoxic effects on A549 and C6 glioma cells comparable to cisplatin, with MMP-9 inhibition as a proposed mechanism .

- Target Compound : While its anticancer data are unreported, its pyridinyl and furan groups may modulate interactions with kinase or protease targets, similar to Compound 153.

Antimicrobial Activity

- Benzofuran-Oxadiazole Hybrids (2a, 2b): Demonstrate notable antimicrobial activity, attributed to the benzofuran moiety’s planar structure enhancing membrane penetration . The target compound’s furan group may offer weaker activity due to reduced aromaticity.

Enzyme Inhibition

- LOX Inhibition : Indole-based analogs (e.g., 8t–8w) show variable LOX inhibition, with electron-withdrawing substituents (e.g., nitro in 8v) enhancing activity .

Biological Activity

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into three significant moieties:

- Furan : A five-membered aromatic ring contributing to the compound's electron-rich character.

- Pyridine : A nitrogen-containing six-membered ring that imparts various pharmacological properties.

- Oxadiazole : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.

Molecular Formula and Weight

- Molecular Formula : C13H14N4O2S

- Molecular Weight : 286.34 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of critical enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

Case Study: Antitumor Effects

A study focusing on oxadiazole derivatives demonstrated that specific substitutions in the structure could enhance cytotoxicity against various cancer cell lines. For instance, derivatives with a pyridine substitution showed improved activity against breast cancer cells compared to their non-substituted counterparts .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of both furan and oxadiazole rings has been linked to enhanced activity against bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(furan-2-ylmethyl) | E. coli | 15 µg/mL |

| 5-(pyridin-3-yl)-1,3,4-oxadiazole | S. aureus | 10 µg/mL |

| N-(furan-2-ylmethyl)-2-thioacetamide | M. tuberculosis | 5 µg/mL |

Anti-inflammatory Activity

Compounds similar to this compound have been studied for their anti-inflammatory properties. The furan ring is known to interact with inflammatory pathways, potentially reducing cytokine production .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with oxadiazole moieties often inhibit key enzymes involved in DNA synthesis and repair.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may promote ROS production, contributing to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.